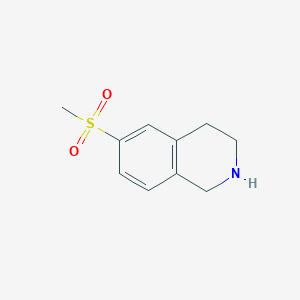
4-Nitro-1h-indole-2-carboxylic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-1h-indole-2-carboxylic acid amide is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1h-indole-2-carboxylic acid amide typically involves the nitration of indole followed by the introduction of the carboxylic acid amide group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid amide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes. Catalysts and optimized reaction conditions are often employed to increase yield and reduce by-products .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Amino-1h-indole-2-carboxylic acid amide.
Substitution: Halogenated indole derivatives
科学研究应用
4-Nitro-1h-indole-2-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 4-Nitro-1h-indole-2-carboxylic acid amide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
- 4-Nitro-1h-indole-3-carboxylic acid amide
- 4-Nitro-1h-indole-2-carboxylic acid
- 4-Amino-1h-indole-2-carboxylic acid amide
Comparison: 4-Nitro-1h-indole-2-carboxylic acid amide is unique due to the specific positioning of the nitro and carboxylic acid amide groups, which influence its chemical reactivity and biological activity. Compared to 4-Nitro-1h-indole-3-carboxylic acid amide, the 2-position carboxylic acid amide group may result in different enzyme inhibition profiles and receptor interactions. The presence of the nitro group distinguishes it from amino derivatives, which have different redox properties and biological activities .
属性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
4-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)7-4-5-6(11-7)2-1-3-8(5)12(14)15/h1-4,11H,(H2,10,13) |
InChI 键 |
AKZHSEGCFVRYDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(N2)C(=O)N)C(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)




![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)

![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)

